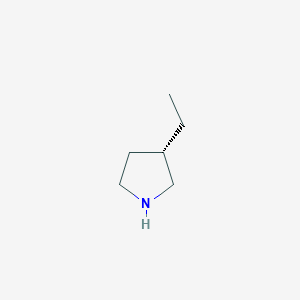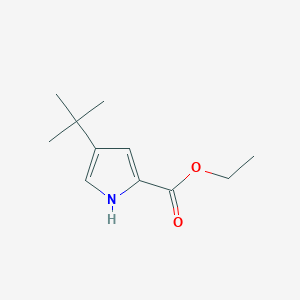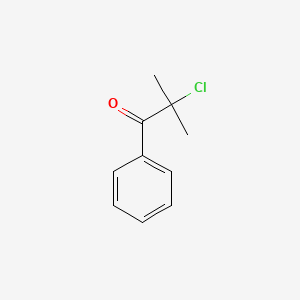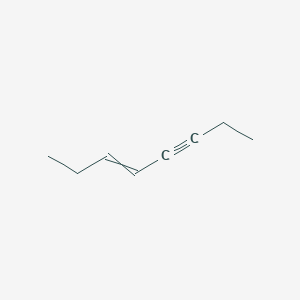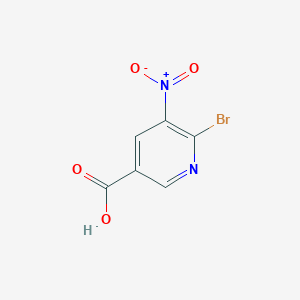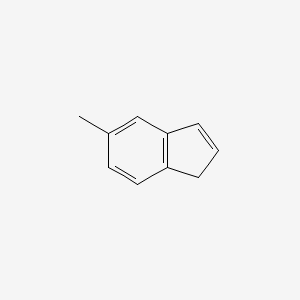
5-Methyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-indene is a chemical compound with the molecular formula C10H10 . It has a molecular weight of 130.1864 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of the para-tolyl radical with allene and methylacetylene under single collision conditions . This reaction is carried out at collision energies of 44–48 kJ mol−1 and combined with electronic structure and statistical (RRKM) calculations .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Chemical Reactions Analysis
The reactions of the para-tolyl radical with allene and methylacetylene lead to the formation of this compound . These reactions proceed via indirect reaction dynamics with laboratory angular distributions spanning about 20° in the scattering plane .Physical and Chemical Properties Analysis
This compound has a molecular weight of 130.1864 . More detailed physical and chemical properties may require specific experimental measurements or computations.Mechanism of Action
The mechanism of action for the formation of 5-Methyl-1H-indene involves a series of chemical reactions. The para-tolyl radical reacts with allene and methylacetylene under single collision conditions . The center-of-mass translational energy distribution determined a reaction exoergicity of 149 ± 28 kJ mol−1 .
Properties
CAS No. |
7480-80-0 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
5-methyl-1H-indene |
InChI |
InChI=1S/C10H10/c1-8-5-6-9-3-2-4-10(9)7-8/h2,4-7H,3H2,1H3 |
InChI Key |
YLHSETDFVAXPRB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CC=C2)C=C1 |
Canonical SMILES |
CC1=CC2=C(CC=C2)C=C1 |
| 7480-80-0 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

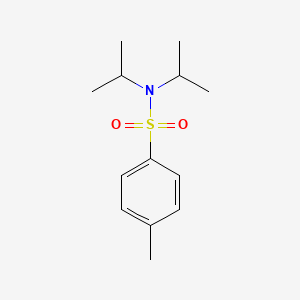
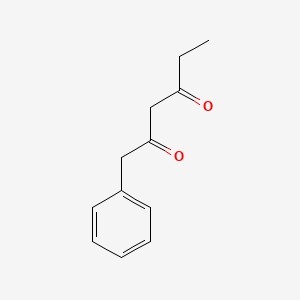
![4-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B3193682.png)
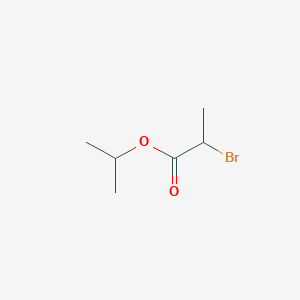

![N-[3-(Methylsulfanyl)propyl]aniline](/img/structure/B3193710.png)
